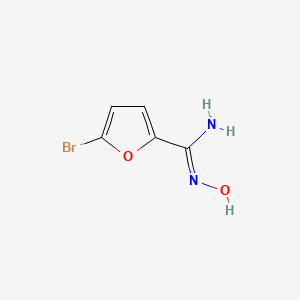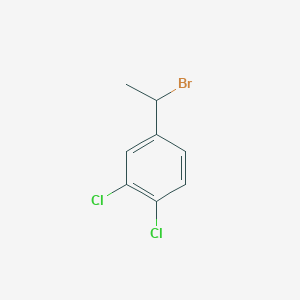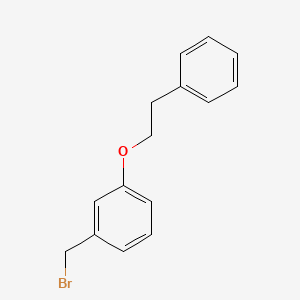
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene
Overview
Description
Preparation Methods
The preparation of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene involves several synthetic routes. One common method includes the reaction of 3-(trifluoromethylsulfonyl)benzyl alcohol with hydrobromic acid (HBr) under controlled conditions . The reaction typically occurs at ambient temperature and results in the formation of the desired bromide compound . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high yield and purity .
Chemical Reactions Analysis
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including substitution reactions. In these reactions, the bromide group can be replaced by other nucleophiles, leading to the formation of different products . Common reagents used in these reactions include sodium azide (NaN3), potassium cyanide (KCN), and various amines . The major products formed from these reactions depend on the nucleophile used and the reaction conditions .
Scientific Research Applications
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it is utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties . Additionally, it finds applications in the industry for the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene involves its ability to act as an electrophile in substitution reactions . The bromide group is a good leaving group, allowing the compound to react with various nucleophiles . The trifluoromethylsulfonyl group enhances the electrophilicity of the benzyl carbon, making it more reactive towards nucleophiles . This reactivity is crucial for its applications in synthetic chemistry .
Comparison with Similar Compounds
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene can be compared with other similar compounds such as 3-(trifluoromethyl)benzyl bromide and 3-(trifluoromethylsulfonyl)benzyl chloride . While these compounds share some similarities in their structure and reactivity, this compound is unique due to the presence of both the trifluoromethylsulfonyl and bromide groups . This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications .
Properties
IUPAC Name |
1-(bromomethyl)-3-(trifluoromethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O2S/c9-5-6-2-1-3-7(4-6)15(13,14)8(10,11)12/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSEJNPDLDAEZQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)C(F)(F)F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866208-07-3 | |
| Record name | 3-(Trifluoromethylsulfonyl)benzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(5-Bromothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373455.png)



![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)
![3-[(5-Ethyl-1,3,4-oxadiazol-2-yl)methanesulfonyl]benzoic acid](/img/structure/B1373465.png)




![2-[2-(Bromomethyl)-4-chlorophenoxy]acetonitrile](/img/structure/B1373471.png)


